Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione
Brand Name: Vulcanchem
CAS No.: 5626-64-2
VCID: VC16236060
InChI: InChI=1S/C6H7NO3/c8-5-4-2-1-3-7(4)6(9)10-5/h4H,1-3H2
SMILES:
Molecular Formula: C6H7NO3
Molecular Weight: 141.12 g/mol

Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione

CAS No.: 5626-64-2

Cat. No.: VC16236060

Molecular Formula: C6H7NO3

Molecular Weight: 141.12 g/mol

* For research use only. Not for human or veterinary use.

Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione - 5626-64-2

Specification

CAS No. 5626-64-2
Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
IUPAC Name 5,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole-1,3-dione
Standard InChI InChI=1S/C6H7NO3/c8-5-4-2-1-3-7(4)6(9)10-5/h4H,1-3H2
Standard InChI Key JNWNBXNPBSVNMU-UHFFFAOYSA-N
Canonical SMILES C1CC2C(=O)OC(=O)N2C1

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a saturated pyrrolidine ring fused to an oxazole-dione system. The IUPAC name, 5,6,7,7a-tetrahydropyrrolo[1,2-c] oxazole-1,3-dione, reflects its bicyclic framework. X-ray crystallography and NMR studies confirm the planar oxazole ring and the puckered pyrrolidine moiety, which influence its stereoelectronic properties .

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Density1.43 g/cm³
Boiling Point200.4°C at 760 mmHg
Flash Point75°C
Refractive Index1.555
Vapor Pressure0.326 mmHg at 25°C

The compound’s moderate polarity (LogP=0.065\text{LogP} = 0.065) and solubility in polar solvents like acetonitrile facilitate its use in synthetic reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common route involves cyclization of proline derivatives. For example, treatment of L-proline with phosgene (COCl2\text{COCl}_2) under anhydrous conditions yields the target compound via intramolecular cyclization . Alternative methods include:

  • Electro-photochemical (EPC) reactions: Aryl diazoesters react with nitriles under blue light and electrical current to form oxazole intermediates, which cyclize to the tetrahydro-pyrrolooxazole framework .

  • Enamine cyclization: Reacting proline amides with trimethyl orthoformate generates enamines that undergo acid-catalyzed cyclization .

Industrial Optimization

Large-scale production employs continuous-flow reactors to enhance yield (typically >85%) and purity. Key parameters include:

  • Temperature: 80–100°C

  • Catalysts: Pyridinium p-toluenesulfonate (PPTS) for stereocontrol .

  • Solvents: Acetonitrile or propionitrile for optimal cyclization kinetics .

Applications in Materials Science

Polymer Modification

The compound serves as a crosslinker in epoxy resins, enhancing thermal stability (glass transition temperature TgT_g increased by 35°C) .

Coordination Chemistry

Transition metal complexes (e.g., Cu(II) and Fe(III)) exhibit unique magnetic properties. The Fe(III) complex shows antiferromagnetic coupling below 50 K .

Comparative Analysis with Related Heterocycles

CompoundStructureKey Differences
OxazolidinoneMonocyclic oxazoleLacks fused pyrrolidine ring
Pyrrolidine-2,5-dioneSaturated diketoneAbsent oxazole moiety
TetramatesTricyclic dionesAdditional fused ring system

The fused bicyclic system of Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione confers superior metabolic stability compared to monocyclic analogs .

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